2-(methylthio)benzofuran-3(2H)-one
Description
Significance of Benzofuranone Core Structures in Synthetic Methodologies and Chemical Research
The benzofuranone scaffold is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds. rsc.orgnih.gov This has led to considerable interest in developing novel and efficient synthetic methods to construct this heterocyclic system. nih.gov Benzofuran (B130515) and its derivatives are ubiquitous in nature and are recognized for their broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgrsc.org The therapeutic potential of these compounds has made them attractive targets for both chemists and pharmaceutical researchers. researchgate.net
The benzofuran ring system is a common feature in many medicinal and biological compounds, highlighting its importance as a pharmacophore. jocpr.com The development of new synthetic strategies for benzofuran derivatives is a continuing area of focus, with methods ranging from classical cyclizations to modern catalytic approaches. oregonstate.eduorganic-chemistry.orgorganic-chemistry.org These strategies often aim to control the regiochemistry of the substitution pattern on the benzofuranone core, which is crucial for its biological activity. oregonstate.edu For instance, the synthesis of 2-substituted benzofurans is of particular interest due to the biological properties displayed by this class of compounds. jocpr.com The versatility of the benzofuranone core allows for its incorporation into complex molecular architectures, further expanding its utility in drug discovery and materials science. rsc.orgnih.gov
Prevalence and Research Focus on Sulfur Heterocycles within Organic Synthesis and Catalysis
Sulfur-containing heterocycles have long been recognized for their critical role in medicinal chemistry and are integral components of numerous FDA-approved drugs. bohrium.comnih.govresearchgate.net The presence of a sulfur atom in a heterocyclic ring imparts unique physicochemical properties that are advantageous for biological activity and can lead to lower toxicity profiles compared to their nitrogen-containing counterparts. nih.govresearchgate.net Consequently, there has been a significant shift in research interest towards the synthesis and exploration of novel sulfur-containing compounds. nih.govresearchgate.net
The diverse pharmacological activities of sulfur heterocycles, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties, underscore their importance in drug discovery. bohrium.comnih.gov Organosulfur compounds represent a substantial portion of small-molecule pharmaceuticals. tandfonline.com The thioether linkage, as seen in 2-(methylthio)benzofuran-3(2H)-one, is a key functional group in this class of compounds. tandfonline.comlibretexts.org Research in this area is not only focused on the discovery of new bioactive molecules but also on the development of innovative synthetic methodologies for the construction of C–S bonds and the formation of sulfur-containing rings. thieme-connect.com The use of elemental sulfur as a sulfurating agent in direct C–H functionalization reactions is an example of a concise and environmentally friendly approach to synthesizing these valuable heterocycles. thieme-connect.com
Structural Classification and Nomenclature of Benzofuran-3(2H)-one Derivatives with Sulfur Substituents, with Specific Reference to the this compound Framework
The compound this compound belongs to the class of sulfur-substituted benzofuran-3(2H)-ones. The core structure is a benzofuran-3(2H)-one, which consists of a benzene (B151609) ring fused to a furanone ring. The "(2H)" in the name indicates that the carbon at the 2-position of the furanone ring is saturated. The substituent at this position is a methylthio group (-S-CH3).
The nomenclature follows standard IUPAC rules. "Benzofuran" denotes the fused ring system. The "-3(2H)-one" suffix specifies the presence of a ketone group at the 3-position and a saturated carbon at the 2-position. The "2-(methylthio)" prefix indicates the attachment of a methylthio group at the 2-position.
The synthesis of this compound has been reported through the reaction of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene with trifluoroacetic acid. prepchem.com Another synthetic approach involves the Friedel-Crafts reaction of phenols with methyl 2-chloro-2-(methylthio)acetate. yakhak.org These methods allow for the introduction of the methylthio group at the 2-position of the benzofuranone core.
Table of Compound Properties
| Property | Value | Source |
| Compound Name | This compound | |
| Molecular Formula | C9H8O2S | |
| Melting Point | 81°-82° C | prepchem.com |
Properties
CAS No. |
51175-49-6 |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O2S/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5,9H,1H3 |
InChI Key |
ZZLMAQGRYHRCTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Mechanistic Investigations of 2 Methylthio Benzofuran 3 2h One Formation and Transformations
Mechanistic Pathways of Gold-Catalyzed Benzofuranone Cyclization Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzofurans and their derivatives, due to the unique ability of gold catalysts to activate alkynes and allenes toward nucleophilic attack. nih.govsouthwestern.edu The synthesis of 2-substituted benzofuranones, including thio-substituted variants, can be envisioned through gold-catalyzed intramolecular cyclization of appropriately functionalized precursors.
A plausible pathway for the formation of a 2-thio-substituted benzofuranone involves the gold-catalyzed cyclization of a 2-alkynyl thioanisole (B89551) derivative. While the direct gold-catalyzed synthesis of 2-(methylthio)benzofuran-3(2H)-one is not extensively documented, the analogous cyclization of 2-alkynyl thioanisoles to form benzo[b]thiophenes provides a strong mechanistic model. rsc.org In this process, a gold(I) catalyst, often an N-heterocyclic carbene (NHC) complex, activates the alkyne moiety of the starting material. nih.gov This carbophilic activation facilitates an intramolecular attack by the oxygen atom of a strategically placed phenol (B47542) or a carbonyl group.
The proposed mechanism for a related gold-catalyzed synthesis of benzofurans from o-alkynylphenols typically involves the following steps:
Coordination: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.
Intramolecular Attack: The phenolic oxygen attacks the activated alkyne in an endo or exo fashion. For the formation of the five-membered benzofuranone ring, a 5-exo-dig cyclization is expected.
Protodeauration/Rearrangement: The resulting vinyl-gold intermediate can undergo protodeauration to yield the benzofuran (B130515) product. In the context of forming a benzofuran-3(2H)-one, the starting material would likely be a derivative of o-hydroxyphenylacetic acid, where the cyclization precursor contains a carboxylic acid or ester function that ultimately becomes the ketone of the lactone ring.
An alternative gold-catalyzed cascade reaction involves the reaction of o-alkynylphenols with diazo compounds, leading to 2,3-disubstituted benzofurans through a vinyl-gold intermediate. researchgate.net Adapting such a strategy could potentially allow for the introduction of the methylthio group at the C2 position. The efficiency and regioselectivity of these gold-catalyzed reactions are highly dependent on the nature of the catalyst, ligands, and additives. nih.govresearchgate.net For instance, the use of a JohnPhosAuCl/AgNTf2 catalyst system has been reported for the formation of benzofuran nuclei from alkynyl esters and quinols. researchgate.net
| Catalyst System | Precursor Type | Product Type | Reference |
| Gold(I)-NHC complex | 2-Alkynylphenols (THP-protected) | Benzofurans | nih.gov |
| JohnPhosAuCl/AgNTf2 | o-Alkynylphenols + Diazo compounds | 2,3-Disubstituted Benzofurans | researchgate.net |
| Gold(I)-IPr hydroxide | 2-Alkynyl thioanisoles | Benzo[b]thiophenes (analogous) | rsc.org |
Radical Intermediates and Radical Relay Processes in Benzofuranone Synthesis
Radical reactions offer a complementary approach to the synthesis of benzofuranone cores, often proceeding under mild conditions and with high functional group tolerance. The formation of this compound can be conceptualized through radical pathways that forge the critical C-S and C-O bonds.
A notable strategy involves the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical processes. nih.gov In a relevant example, thiols can participate in intermolecular radical coupling reactions with 2-iodophenyl allenyl ethers to generate 3-substituted benzofurans. nih.gov A similar single-electron transfer (SET) mechanism could be applied to the synthesis of benzofuranones. A proposed pathway could involve the reaction of a thiol with a suitable benzofuranone precursor, triggered by a SET event. This generates a thiyl radical which can then engage in a cascade of reactions.
The general mechanism for such a radical coupling is as follows:
SET Initiation: A strong base deprotonates the thiol (e.g., methanethiol) to form a thiolate anion, which then acts as an electron donor in a SET process with an appropriate acceptor substrate.
Radical Formation: This SET generates a thiyl radical and a radical anion from the substrate.
Cyclization and Coupling: The radical species can then undergo intramolecular cyclization and radical-radical coupling to form the final product.
Furthermore, mechanistic studies on the amination of 3-substituted benzofuran-2(3H)-ones have proposed a SET mechanism promoted by cesium carbonate, highlighting the propensity of the benzofuranone system to engage in radical pathways. nih.gov Another relevant transformation is the visible-light-driven synthesis of dihydroaurones (related to benzofuranones) from aromatic diazo compounds, which is suggested to proceed through a radical-pair Stevens rearrangement. organic-chemistry.org These examples underscore the importance of radical intermediates in the chemistry of benzofuranone ring systems.
Intramolecular Rearrangement Reactions and Their Role in Benzofuranone Ring Systems
Intramolecular rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. In the context of benzofuranone synthesis, several types of rearrangements can play a key role.
One such example is the Fries-type rearrangement . An unusual cascade reaction for the synthesis of 2-benzofuranyl-3-hydroxyacetones from 6-acetoxy-β-pyrones and phenols involves a sequence initiated by a transacetalization, followed by a Fries-type O→C rearrangement, Michael addition, and finally a ring-opening aromatization. rsc.org This demonstrates how rearrangement can be a pivotal step in building the benzofuran scaffold under Lewis acidic conditions. rsc.org
The Stevens rearrangement , a reaction involving the migration of a group from a heteroatom to an adjacent carbon of a ylide, has also been implicated in the formation of structures related to benzofuranones. As mentioned previously, the synthesis of dihydroaurones via the cyclization of aromatic diazo compounds is believed to involve a radical-pair Stevens rearrangement, showcasing a pathway where rearrangement leads to the formation of the heterocyclic ring. organic-chemistry.org
These rearrangement reactions are significant because they can offer pathways to substituted benzofuranones that are not easily accessible through direct cyclization methods. The specific conditions (catalyst, solvent, temperature) often dictate whether a direct cyclization or a pathway involving rearrangement is favored.
Elucidation of Stereoselectivity Mechanisms in Organocatalytic Benzofuranone Synthesis
The development of asymmetric methods for the synthesis of chiral benzofuranones is of great interest due to the prevalence of stereogenic centers in biologically active molecules. Organocatalysis has emerged as a key strategy for achieving high levels of stereoselectivity in these systems.
While the direct asymmetric synthesis of this compound is not widely reported, studies on the functionalization of the pre-formed benzofuranone ring provide significant mechanistic insights into achieving stereocontrol. An organocatalytic asymmetric formal arylation of benzofuran-2(3H)-ones with naphthoquinones has been developed. rsc.org This reaction, which proceeds in high yields and with excellent enantioselectivities, utilizes a cooperative approach involving visible light photocatalysis and asymmetric hydrogen-bond catalysis. rsc.org The hydrogen-bonding catalyst, likely a chiral thiourea (B124793) or phosphoric acid, activates the nucleophile or electrophile and controls the facial selectivity of the addition.
In a different approach, an asymmetric dual-metal relay catalysis, combining rhodium and palladium, has been used for the enantioselective synthesis of C2-quaternary gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org This method involves a rhodium/chiral sulfur-olefin-catalyzed 1,2-addition followed by a palladium-catalyzed intramolecular C-O coupling. organic-chemistry.org The chiral ligand on the rhodium catalyst is responsible for setting the stereochemistry at the C2 position.
Kinetic Studies of Chemical Transformations Involving Benzofuran-3(2H)-ones (e.g., reversible deprotonation)
Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and predicting reactivity. For benzofuran-3(2H)-ones, kinetic analysis of transformations such as deprotonation can provide valuable information about the acidity of the C2-proton and the stability of the resulting enolate.
Base Strength: Stronger bases will lead to faster deprotonation rates.
Solvent: The polarity and coordinating ability of the solvent can affect the stability of both the starting material and the enolate intermediate, thereby influencing the equilibrium and rates.
Substituents: The electron-withdrawing nature of the methylthio group at the C2 position is expected to increase the kinetic and thermodynamic acidity of the remaining C2-proton (if applicable, in a disubstituted analogue) or influence the reactivity of the enolate.
Although detailed chemical kinetic studies are sparse, kinetic analyses have been performed in a biological context. For instance, enzyme inhibitory kinetics have been studied for 2-benzylidenebenzofuran-3(2H)-ones (aurones), which are structurally related to the title compound. nih.gov These studies determine key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), which are crucial for understanding the compound's interaction with biological targets like alkaline phosphatase. nih.gov Such studies, while not focused on fundamental chemical transformations, demonstrate the application of kinetic principles to understand the behavior of the benzofuranone scaffold.
| Compound Type | Kinetic Study | Measured Parameters | Context | Reference |
| 2-Benzylidenebenzofuran-3(2H)-ones | Enzyme Inhibition | Ki, Mode of Inhibition | Biological Activity | nih.gov |
| Benzofuran-3(2H)-one | Condensation with Aldehydes | Reaction Rate (qualitative) | Synthetic Transformation | scbt.com |
Theoretical and Computational Chemistry Studies of 2 Methylthio Benzofuran 3 2h One
Density Functional Theory (DFT) Applications in Benzofuranone Chemistry
Density Functional Theory (DFT) has become a important tool in the study of benzofuranone chemistry, providing deep insights into the molecular structure, reactivity, and spectroscopic properties of these compounds. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate various aspects of benzofuranone derivatives. organic-chemistry.orgscbt.comresearchgate.net These computational approaches allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, which are often in good agreement with experimental data. researchgate.netrsc.org
DFT calculations have been successfully applied to elucidate reaction mechanisms, such as the radical scavenging activity of benzofuran (B130515) derivatives, by calculating thermodynamic descriptors for processes like hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). organic-chemistry.org Furthermore, DFT is used to study the solvent effects on these reaction pathways, revealing that the preferred mechanism can change with the polarity of the medium. organic-chemistry.orgscbt.com
The electronic structure of benzofuranone derivatives is extensively analyzed using DFT to understand their chemical behavior. Molecular properties derived from the electronic structure, such as Mulliken atomic charges, molecular electrostatic potential (MEP), and global reactivity descriptors, are calculated to predict the reactive sites of the molecules. researchgate.netrsc.org
The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic regions of a molecule. For instance, in many organic molecules, the positive electrostatic potential is typically located around hydrogen atoms, while negative potential is concentrated around heteroatoms like oxygen, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals. nih.gov These descriptors provide a quantitative measure of the reactivity and stability of the molecule. A lower chemical hardness, for example, suggests that the molecule is more reactive. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, so its energy and distribution are related to the nucleophilicity of the molecule. The LUMO, on the other hand, acts as an electron acceptor, and its properties are linked to the molecule's electrophilicity. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org FMO analysis is widely used in the study of benzofuranone derivatives to predict their reactivity in various chemical reactions. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.435 |
| ELUMO | -2.246 |
| HOMO-LUMO Gap (ΔE) | 4.189 |
Computational modeling is a powerful method for investigating the energetics of chemical reactions and identifying the structures of transition states. For benzofuranone derivatives, DFT calculations are employed to map out the potential energy surface of a reaction, which helps in understanding the reaction mechanism in detail. scbt.com
By calculating the Gibbs free energy of activation (ΔG#), researchers can predict the feasibility and rate of a chemical reaction. For example, in the study of the antioxidant activity of benzofuran–stilbene hybrid compounds, DFT calculations were used to determine the activation energies for their reactions with hydroperoxyl radicals, allowing for the identification of the most potent antioxidant among the studied compounds. scbt.com
Furthermore, computational modeling can elucidate the thermodynamic favorability of different reaction pathways. For instance, studies on the radical scavenging mechanisms of benzofuran derivatives have shown that the Hydrogen Atom Transfer (HAT) mechanism is often favored in the gas phase and non-polar solvents, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more likely in polar solvents. organic-chemistry.orgscbt.com
Quantum Chemical Calculations for Aromaticity, Stability, and Conformation
Quantum chemical calculations are instrumental in determining the aromaticity, stability, and conformational preferences of benzofuranone systems. nih.govresearchgate.net Aromaticity, a key concept in organic chemistry, can be quantified using various computational indices, such as the aromatic stabilization energy (ASE). While traditional methods to calculate ASE rely on isodesmic reactions, newer theoretical approaches allow for its estimation without the need for arbitrary reference states. researchgate.netmdpi.com
The stability of different isomers or conformers of a molecule can be assessed by comparing their total electronic energies calculated using quantum chemical methods. nih.gov For flexible molecules like some benzofuran derivatives, computational methods can predict the most stable conformation by exploring the potential energy surface. For instance, in the case of calixbenzofurans, DFT calculations have been used to estimate the total energies of different conformers, such as the cone and saddle forms, and to predict their relative populations. nih.gov
Conformational analysis through computational methods also provides insights into the three-dimensional structure of molecules, which is crucial for understanding their biological activity and intermolecular interactions. nih.gov
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Cone | 0.00 |
| Saddle | 1.25 |
Computational Studies on Carbanionic Reactivity of Benzofuran-3(2H)-one Systems
The formation of a carbanion at the C2 position of the benzofuran-3(2H)-one scaffold is a key step in many of its synthetic transformations, enabling the introduction of various substituents at this position. This carbanion, or more accurately, the corresponding enolate, is a powerful nucleophile that can react with a wide range of electrophiles.
While the synthetic utility of this reactivity is well-established, detailed computational studies focusing specifically on the carbanionic reactivity of 2-(methylthio)benzofuran-3(2H)-one are not widely available in the public domain. However, the principles of computational chemistry can be readily applied to investigate this area.
Theoretical studies could provide significant insights into:
Stability and Structure: Calculations could determine the relative stability of the carbanion and its corresponding enolate tautomer. The geometry, charge distribution, and electronic structure of these species could be analyzed in detail.
Acidity: The pKa value of the C2 proton can be computationally predicted, providing a quantitative measure of the ease of carbanion formation.
Reactivity: The nucleophilicity of the carbanion/enolate can be quantified using reactivity descriptors. Modeling the reaction pathways with various electrophiles would allow for the prediction of reaction outcomes and the elucidation of reaction mechanisms at a molecular level.
Such computational investigations would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on the carbanionic reactivity of benzofuran-3(2H)-one systems.
Crystallographic Analysis and Its Validation through Theoretical Calculations
Theoretical calculations, particularly DFT, are often used in conjunction with crystallographic analysis to validate and complement the experimental results. researchgate.net The molecular geometry of a benzofuranone derivative can be optimized using DFT, and the calculated structural parameters can be compared with the experimental values obtained from X-ray diffraction. A good agreement between the calculated and experimental data serves as a validation of the computational method used. researchgate.net
This combined approach is particularly useful for:
Understanding Intermolecular Interactions: While crystallography reveals the packing of molecules in the crystal lattice, computational methods can be used to analyze and quantify the intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that stabilize the crystal structure.
Studying Molecules in the Gas Phase: Theoretical calculations provide the structure of an isolated molecule in the gas phase, allowing for a comparison with the solid-state structure and an assessment of the effects of crystal packing on the molecular conformation.
Assigning Spectroscopic Data: The calculated structure can be used to simulate various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. rsc.org
| Bond | Experimental (X-ray) | Calculated (DFT/GGA-PBE) |
|---|---|---|
| C1-C2 | 1.375 | 1.378 |
| C2-O1 | 1.368 | 1.371 |
| C8-O1 | 1.380 | 1.383 |
Reactivity and Transformation Pathways of 2 Methylthio Benzofuran 3 2h One
Electrophilic and Nucleophilic Reactions at the Benzofuranone Core
The benzofuranone core of 2-(methylthio)benzofuran-3(2H)-one possesses several sites susceptible to both electrophilic and nucleophilic attack. The reactivity of the benzene (B151609) ring is influenced by the activating effect of the ether oxygen and the electron-withdrawing nature of the carbonyl group. The presence of the methylthio group at the C2 position further modulates the electronic properties of the heterocyclic ring.
Electrophilic aromatic substitution on the benzene ring is anticipated to occur primarily at positions ortho and para to the activating ether oxygen. However, the precise regioselectivity will be a balance of electronic and steric effects. libretexts.orgresearchgate.net The C2 position is an active methylene (B1212753) group, flanked by a sulfur atom and a carbonyl group, making it prone to reactions with electrophiles after deprotonation. For instance, benzofuran-3(2H)-one is known to undergo condensation reactions with aldehydes at the C2 position. sigmaaldrich.comscbt.com
Nucleophilic attack is primarily directed at the electrophilic carbonyl carbon at the C3 position. This can lead to the formation of alcohols or serve as a prelude to ring-opening reactions. The C2 position, after deprotonation, can also act as a nucleophile in various reactions.
| Position | Type of Reaction | Expected Reactivity | Influencing Factors |
| C2 (Methylene) | Electrophilic (after deprotonation) | High | Acidity due to adjacent carbonyl and sulfur |
| C3 (Carbonyl) | Nucleophilic Addition | High | Electrophilicity of the carbonyl carbon |
| C4, C6 (Aromatic) | Electrophilic Aromatic Substitution | Moderate | Activating effect of the ether oxygen |
| C5, C7 (Aromatic) | Electrophilic Aromatic Substitution | Low | Deactivating effect of the carbonyl group |
This table provides a qualitative prediction of reactivity at various positions of the this compound core based on general principles of organic chemistry.
Chemical Transformations and Functionalization of the Methylthio Group
The methylthio group (-SMe) in this compound is a key site for chemical modification, offering pathways to a variety of derivatives with potentially altered biological activities and chemical properties.
One of the most common transformations of the methylthio group is oxidation . Treatment with mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger oxidation can yield the corresponding sulfone. These transformations significantly alter the electronic and steric nature of the substituent, which can, in turn, influence the reactivity of the entire molecule.
The methylthio group can also be a target for C-S bond cleavage and subsequent functionalization. For instance, radical-initiated cyclization reactions of 2-methylthiolated phenylalkynones have been reported to proceed with the involvement of the methylthio group. acs.org Furthermore, in some heterocyclic systems, methylthio groups can be displaced by various nucleophiles, although this often requires activation of the ring system.
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | m-CPBA (1 equiv) | 2-(Methylsulfinyl)benzofuran-3(2H)-one |
| Oxidation | m-CPBA (2 equiv) or other strong oxidants | 2-(Methylsulfonyl)benzofuran-3(2H)-one |
| Radical Cyclization | Radical initiator, suitable alkyne | Fused thiochromone (B8434766) derivatives |
This table presents potential chemical transformations of the methylthio group in this compound based on known reactions of similar compounds.
Ring Opening and Other Skeletal Rearrangement Reactions of the Benzofuranone Framework
The benzofuranone framework, particularly the lactone (cyclic ester) moiety, is susceptible to ring-opening reactions under various conditions. researchgate.net These reactions provide a pathway to highly functionalized phenolic derivatives, which can be valuable intermediates in organic synthesis.
Base-catalyzed hydrolysis of the lactone is a straightforward method for ring opening, yielding a salt of a 2-(methylthio)-2-(2-hydroxyphenyl)acetic acid. Subsequent acidification would lead to the corresponding carboxylic acid.
Transition-metal catalysis has also been employed for the ring-opening of benzofurans. researchgate.net For instance, nickel-catalyzed reactions have been shown to cleave the C-O bond of the furan (B31954) ring. researchgate.net While these methods have been primarily demonstrated on benzofurans, their application to benzofuranones could offer novel synthetic routes.
An unprecedented benzofuran-ring-opening has been described that enables the formation of fully substituted cyclopentenones in an acid-catalyzed cascade process, proceeding without a transition metal catalyst. rsc.org This highlights the potential for complex skeletal rearrangements originating from the benzofuranone core.
| Reaction Type | Reagents and Conditions | Product Type |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | 2-(Methylthio)-2-(2-hydroxyphenyl)acetic acid salt |
| Acid-Catalyzed Ring Opening | Strong acid | Functionalized phenolic derivatives |
| Transition-Metal Catalyzed Ring Opening | Nickel or other transition metal catalysts | Functionalized phenols |
| Skeletal Rearrangement | Acid catalysis | Substituted cyclopentenones |
This table summarizes potential ring-opening and rearrangement reactions of the this compound framework.
Exploration of Reaction Scope and Limitations for Diverse Substituent Patterns
The reactivity and reaction outcomes of this compound can be significantly influenced by the presence of additional substituents on the aromatic ring. nih.gov The electronic nature of these substituents can either enhance or diminish the reactivity of the benzofuranone core and the methylthio group. libretexts.orgresearchgate.net
Electron-donating groups (EDGs) such as alkoxy or alkyl groups on the benzene ring would be expected to increase the nucleophilicity of the aromatic system, thereby facilitating electrophilic aromatic substitution reactions. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups would deactivate the aromatic ring towards electrophilic attack but could activate it for nucleophilic aromatic substitution under certain conditions.
| Substituent Type on Aromatic Ring | Position | Expected Effect on Electrophilic Aromatic Substitution | Expected Effect on Nucleophilic Attack at C3 |
| Electron-Donating Group (e.g., -OMe) | C4, C6 | Activating, ortho/para directing | Minimal direct effect |
| Electron-Donating Group (e.g., -OMe) | C5, C7 | Activating, ortho/para directing | May slightly decrease reactivity |
| Electron-Withdrawing Group (e.g., -NO2) | C4, C6 | Deactivating, meta directing | Minimal direct effect |
| Electron-Withdrawing Group (e.g., -NO2) | C5, C7 | Deactivating, meta directing | May increase reactivity |
This table illustrates the potential influence of substituent patterns on the reactivity of the this compound scaffold.
Future Research Directions in 2 Methylthio Benzofuran 3 2h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran-3(2H)-ones, the core structure of 2-(methylthio)benzofuran-3(2H)-one, has traditionally involved methods that are now being re-evaluated for their environmental impact. researchgate.net Future efforts will be directed towards developing greener and more sustainable synthetic strategies.
Key areas of focus will likely include:
Catalyst-Free Synthesis: Exploring reactions that proceed without the need for metal catalysts, which can be costly and pose environmental concerns. nih.gov Catalyst-free methods, such as those utilizing visible light, are gaining traction for their mild reaction conditions. organic-chemistry.org
Microwave-Assisted Synthesis: This technique offers rapid and efficient heating, often leading to shorter reaction times, higher yields, and easier product isolation compared to conventional heating methods. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents like 2-MeTHF, is a critical aspect of sustainable chemistry. researchgate.net
A 1996 study laid some of the groundwork for the synthesis of related compounds, such as 5-alkyl-2(3H)-benzofuranones and 3-methylthio-2(3H)-benzofuranone derivatives, through Friedel-Crafts reactions and subsequent desulfurization. yakhak.org Building upon this, future work could explore adapting these methods to be more sustainable.
Advanced Spectroscopic and Mechanistic Elucidation Techniques
A thorough understanding of the structure and reaction mechanisms of this compound is crucial for its development. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.
Spectroscopic Analysis: Techniques like Raman and Infrared (IR) spectroscopy, coupled with computational methods like AM1 semiempirical molecular orbital calculations, can provide detailed information about the vibrational modes and stability of the molecule. nih.gov For instance, studies on the parent compound, 2(3H)-benzofuranone, have utilized these methods to assign fundamental vibrational modes and explain phenomena like Fermi resonance in the carbonyl group's stretching frequency. nih.gov
Mechanistic Studies: Investigating the intricate details of reaction pathways is essential for optimizing synthetic methods and controlling product formation. This can involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. Understanding the mechanism of unexpected substrate conversions, as has been studied for related benzofuran (B130515) derivatives, can provide valuable insights. researchgate.net For example, density functional theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the most likely pathways. researchgate.net
Integration of Machine Learning and AI in Synthetic Pathway Prediction
Retrosynthesis Prediction: AI-driven retrosynthesis models can break down a target molecule, such as this compound, into simpler, commercially available starting materials. nih.govengineering.org.cn These models can be template-based, template-free, or a hybrid of the two. nih.gov
Reaction Outcome and Yield Prediction: Machine learning algorithms can be trained to predict the outcome and yield of a chemical reaction based on the starting materials, reagents, and reaction conditions. researchgate.netdigitellinc.com This can significantly reduce the number of experiments needed to optimize a synthesis.
Navigating Biosynthetic Pathways: For natural product synthesis, tools like BioNavi-NP, which use deep learning, can predict biosynthetic pathways, offering a bridge between synthetic chemistry and metabolic engineering. nih.govnih.gov
While challenges remain, such as improving the prediction of regioselectivity, the integration of AI and ML promises to accelerate the discovery and development of new synthetic methodologies for complex molecules. acs.org
Deepening Understanding of Fundamental Reactivity Patterns and Selectivity Control
A comprehensive grasp of the fundamental reactivity of this compound is essential for designing new reactions and controlling their outcomes. The benzofuran scaffold itself exhibits diverse reactivity, undergoing reactions such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling. researchgate.net
Future research in this area will likely focus on:
Regioselectivity: Controlling the position at which a chemical reaction occurs is a major challenge in organic synthesis. oregonstate.edu For benzofuran-3(2H)-ones, achieving regioselective synthesis is crucial for preparing specific isomers with desired properties. oregonstate.edu
Stereoselectivity: For chiral molecules, controlling the three-dimensional arrangement of atoms is paramount. The development of asymmetric catalytic methods to produce enantiomerically pure benzofuran-3(2H)-ones is an active area of research. researchgate.net
Functional Group Tolerance: Developing synthetic methods that are tolerant of a wide range of functional groups is essential for the synthesis of complex molecules. divyarasayan.org This allows for the late-stage modification of molecules, which is particularly important in drug discovery.
By systematically studying the reactivity of this compound and applying modern principles of selectivity control, chemists can unlock its full potential for the synthesis of novel and valuable compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-(methylthio)benzofuran-3(2H)-one derivatives?
Methodological Answer: The synthesis typically involves Knoevenagel condensation between benzofuran-3(2H)-one and aldehydes under acidic or basic conditions. For example:
- Base-catalyzed condensation : Morpholine acetate or NaDES (Natural Deep Eutectic Solvents) can promote the reaction between benzofuran-3(2H)-one and aromatic aldehydes to yield substituted aurones .
- Ultrasound-assisted synthesis : Using L-proline-based NaDES as both solvent and catalyst, the reaction time is reduced to 18 minutes with yields up to 62% .
- Thiophene-anchored derivatives : (Z)-2-((3-bromothiophen-2-yl)methylene)benzofuran-3(2H)-one is synthesized via condensation with 3-bromothiophene-2-carboxaldehyde, followed by characterization via IR, NMR, and LCMS .
Q. How can researchers evaluate the antimicrobial activity of this compound analogs?
Methodological Answer:
- Broth microdilution assay : Determine the Minimal Inhibition Concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). MIC values <0.5 mg/mL indicate strong activity, as observed for thiophene-anchored derivatives .
- Zone of inhibition testing : Compare compound efficacy against standard antibiotics (e.g., ciprofloxacin) to identify promising candidates .
Q. What spectroscopic techniques are critical for structural characterization of benzofuran-3(2H)-one derivatives?
Methodological Answer:
- NMR spectroscopy : Confirm regiochemistry and stereochemistry (e.g., Z/E configuration of aurones) via H and C chemical shifts and coupling constants .
- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in derivatives like 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one .
- Mass spectrometry (LCMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 2,2-disubstituted benzofuran-3(2H)-ones?
Methodological Answer:
- Pybox-copper catalysis : Achieve diastereo- and enantioselective propargylation of 2-substituted benzofuran-3(2H)-ones using propargyl acetate. This method yields enantiomeric excess (ee) >90% and allows downstream functionalization (e.g., terminal alkyne to methyl ketone) without racemization .
- Chiral resolution : Use HPLC with chiral stationary phases to separate enantiomers when asymmetric synthesis is challenging .
Q. How do substituents on the benzofuran-3(2H)-one scaffold influence anticancer activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies :
- Electron-withdrawing groups (e.g., Cl) : Enhance activity against breast cancer cell lines (MCF-7, MDA-MB-231). For example, (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (3f) shows IC values <10 µM via MTT assay .
- Hydrophobic substituents (e.g., methyl) : Improve mitochondrial membrane penetration, inducing apoptosis via caspase-3 activation .
- Mechanistic assays :
- Flow cytometry : Quantify cell cycle arrest (e.g., G0/G1 phase) and mitochondrial membrane potential loss using JC-1 dye .
- Hoechst staining : Visualize chromatin condensation and apoptotic bodies in treated cells .
Q. How can researchers resolve contradictions in biological activity data across benzofuran-3(2H)-one derivatives?
Methodological Answer:
- Comparative SAR analysis : Correlate substituent effects (e.g., bromothiophene vs. pyrrole) with activity profiles. For instance, thiophene-anchored derivatives show stronger antimicrobial activity than pyrrole analogs .
- Dose-response validation : Re-test conflicting compounds at varying concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PIM1 kinase or pancreatic lipase .
Q. What catalytic systems optimize green synthesis of benzofuran-3(2H)-one derivatives?
Methodological Answer:
- NaDES (Natural Deep Eutectic Solvents) : Combine L-proline and lactic acid (1:2 molar ratio) to replace volatile organic solvents. This system achieves >95% atom economy and reduces waste .
- Microwave-assisted synthesis : Accelerate reaction kinetics for condensation steps, reducing time from hours to minutes .
Notes
- Advanced Techniques : Emphasized enzyme inhibition assays, enantioselective catalysis, and mechanistic toxicology.
- Data Contradictions : Addressed via SAR validation and computational modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
